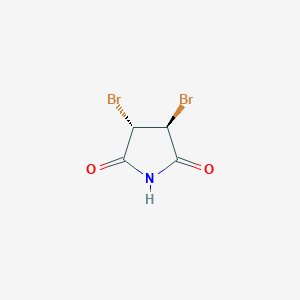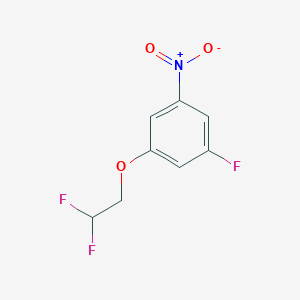
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is a fluorinated aromatic compound with the molecular formula C8H5F3NO3. This compound is characterized by the presence of a nitro group, a fluoro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the difluoroethoxy group. One common method involves the following steps:
Nitration: A fluorinated benzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Introduction of Difluoroethoxy Group: The nitro-fluorobenzene intermediate is then reacted with a difluoroethanol derivative under basic conditions to introduce the difluoroethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro and difluoroethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Reduction: The major product of the reduction of this compound is 3-Fluoro-5-(2,2-difluoroethoxy)aniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its nitro, fluoro, and difluoroethoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-nitroanisole: Similar in structure but with a methoxy group instead of a difluoroethoxy group.
2,4-Difluoronitrobenzene: Contains two fluoro groups and a nitro group but lacks the difluoroethoxy group.
4-Fluoro-3-nitrobenzonitrile: Contains a cyano group instead of a difluoroethoxy group.
Uniqueness
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is unique due to the presence of both a nitro group and a difluoroethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6F3NO3 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2 |
Clave InChI |
CHEDAZJVCOQYHR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCC(F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


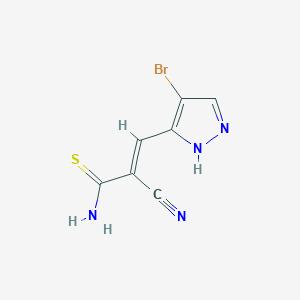
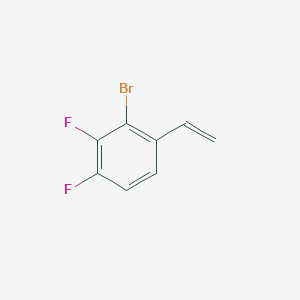
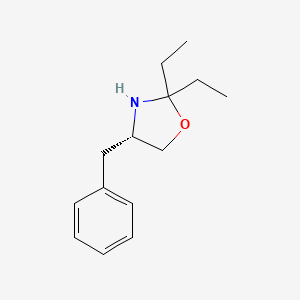


![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)


![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
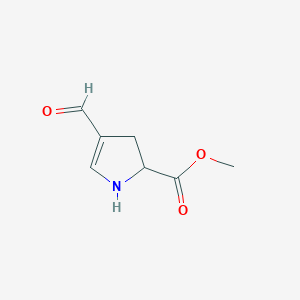


![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
